Fervenulin

説明

This compound has been reported in Streptomyces hiroshimensis with data available.

structure

Structure

3D Structure

特性

IUPAC Name |

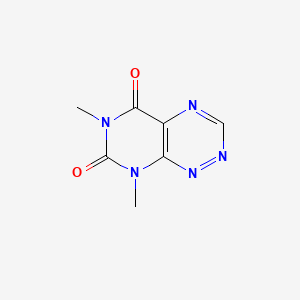

6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTKVYSLIGQWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032309 | |

| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-57-8, 102646-55-9 | |

| Record name | 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fervenulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulanomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102646559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fervenulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERVENULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LVQ80W0BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fervenulin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces fervens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin is a pyrimido[5,4-e]-as-triazine antibiotic that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural source, the bacterium Streptomyces fervens. The document details the experimental protocols for fermentation, extraction, purification, and structure elucidation, presenting quantitative data in a clear and accessible format. Furthermore, it explores the current understanding of this compound's biological activity and mechanism of action, offering insights for future research and drug development endeavors.

Discovery and Biosynthesis

This compound was first isolated from the fermentation broth of Streptomyces fervens. It belongs to a class of structurally related 7-azapteridine antibiotics. The biosynthesis of this compound is a complex enzymatic process. While the complete pathway in S. fervens is not fully elucidated, studies in the related species Streptomyces hiroshimensis have shed light on key steps, particularly the involvement of N-methyltransferases in the modification of the pyrimidotriazine core.

Experimental Protocols

I. Fermentation of Streptomyces fervens for this compound Production

A robust fermentation process is critical for obtaining a high yield of this compound. The following protocol outlines a general method for the cultivation of Streptomyces fervens and the production of this compound. Optimization of these parameters is recommended for specific laboratory conditions and strains.

A. Media Composition

A suitable production medium is essential for optimal this compound yield. While various media can support the growth of Streptomyces fervens, a complex medium is often employed for secondary metabolite production.

Table 1: this compound Production Medium

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soy Peptone | 10.0 |

| Yeast Extract | 5.0 |

| NaCl | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| pH | 7.0 - 7.2 |

B. Fermentation Parameters

Successful fermentation relies on the precise control of several physical and chemical parameters.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Value |

| Inoculum | 5% (v/v) of a 48-hour seed culture |

| Temperature | 28 - 30 °C |

| Agitation | 200 - 250 rpm |

| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 7 - 10 days |

Experimental Workflow for Fermentation:

Caption: Workflow for this compound Production via Fermentation.

II. Extraction and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and purified to isolate the active compound. Ethyl acetate is a commonly used solvent for the initial extraction of this compound. Subsequent purification is typically achieved through silica gel column chromatography.

A. Extraction Protocol

-

Harvesting : Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction : Extract the supernatant three times with an equal volume of ethyl acetate.

-

Concentration : Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

B. Purification Protocol

-

Column Preparation : Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent such as hexane.

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. The polarity is gradually increased to separate compounds based on their affinity for the silica gel.

-

Fraction Collection : Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Crystallization : Combine the fractions containing pure this compound, concentrate the solvent, and allow the compound to crystallize.

Table 3: Exemplary Solvent Gradient for Silica Gel Chromatography

| Step | Hexane (%) | Ethyl Acetate (%) |

| 1 | 90 | 10 |

| 2 | 80 | 20 |

| 3 | 70 | 30 |

| 4 | 60 | 40 |

| 5 | 50 | 50 |

Experimental Workflow for Extraction and Purification:

Caption: Workflow for this compound Extraction and Purification.

Structure Elucidation

The chemical structure of this compound has been determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

I. Spectroscopic Data

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | - | 158.2 |

| 5 | 8.25 (s, 1H) | 145.1 |

| 6-CH₃ | 3.85 (s, 3H) | 31.5 |

| 8-CH₃ | 4.10 (s, 3H) | 35.0 |

| 9a | - | 138.7 |

| 5a | - | 150.3 |

| 7 | - | 155.6 |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈N₄O₂ |

| Calculated Mass | 180.0647 |

| Observed Mass [M+H]⁺ | 181.0720 |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its mechanism of action is an area of ongoing research. Preliminary studies suggest that its cytotoxic effects may be attributed to the inhibition of essential cellular processes.

The precise molecular targets and signaling pathways affected by this compound are not yet fully understood. However, many natural products with anticancer properties are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Hypothesized Signaling Pathway Inhibition by this compound:

Caption: Hypothesized Mechanism of this compound Action.

Further research, including target identification studies and molecular docking analyses, is required to elucidate the specific mechanism of action of this compound and to fully realize its therapeutic potential.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces fervens. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, microbiology, and drug development. While the biological activities of this compound are promising, a deeper understanding of its mechanism of action is crucial for its advancement as a potential therapeutic agent. The information presented herein aims to facilitate further investigation into this intriguing natural product.

References

Fervenulin: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin, a pyrimido[5,4-e][1][2][3]triazine antibiotic, presents a compelling scaffold for scientific investigation due to its diverse biological activities. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, molecular formula (C7H7N5O2), and key physicochemical properties. It further delves into its synthesis, analytical determination, and known biological effects, with a focus on its potential as a nematicidal, antibacterial, and anticancer agent. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound, with the systematic IUPAC name 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, is a heterocyclic organic compound. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H7N5O2 | [1][2][3] |

| Molecular Weight | 193.17 g/mol | [1] |

| CAS Number | 483-57-8 | [1][2] |

| Appearance | Yellow orthorhombic crystals | [4] |

| Melting Point | 178-179 °C | [4] |

| Solubility | Soluble in most common organic solvents. Sparingly soluble in cold water (~2 mg/mL), more soluble in hot water (~40 mg/mL). Practically insoluble in hydrocarbons. | [4] |

| UV max (Ethanol) | 238 nm (ε 18,500), 275 nm (ε 1,600), 340 nm (ε 4,200) | [4] |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | [5] |

| InChI | InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | [3] |

Synthesis and Analysis

Chemical Synthesis

A key synthetic route to this compound involves the reduction of its precursor, this compound 4-oxide. The following workflow outlines a reported method.

Caption: Workflow for the synthesis of this compound.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound

-

Reactants: this compound 4-oxide (0.209 g, 0.001 mol) and sodium hydrosulfite (Na2S2O4; 0.522 g, 0.003 mol).

-

Solvent: Water (3 mL).

-

Procedure:

-

A mixture of this compound 4-oxide and sodium hydrosulfite in water is stirred at room temperature for 1 hour.

-

The resulting clear solution is extracted with three 5 mL portions of chloroform (CHCl3).

-

The combined chloroform extracts are dried over anhydrous sodium sulfate (Na2SO4).

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting residue is recrystallized from benzene to yield this compound.

-

Analytical Determination

An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the determination of this compound in food matrices.[5][6]

Table 2: UHPLC-MS/MS Method Parameters for this compound Detection

| Parameter | Condition | Reference |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | [6] |

| Detection | Tandem Mass Spectrometry (MS/MS) | [6] |

| Limit of Detection (LOD) | 24 µg/kg | [6] |

| Recoveries | 70.1% to 108.7% | [6] |

| Intra-day RSDs (n=5) | 0.9% to 9.5% | [6] |

| Inter-day RSDs (n=3) | 0.9% to 9.5% | [6] |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, including nematicidal, antibacterial, and potential anticancer properties.

Nematicidal Activity

This compound has been shown to be effective against the root-knot nematode Meloidogyne incognita.

Table 3: Nematicidal Activity of this compound against M. incognita

| Activity | Concentration | Reference |

| Egg Hatch Inhibition (MIC) | 30 µg/mL | [2] |

| Mortality of Second-Stage Juveniles | 250 µg/mL | [2] |

Antibacterial and Antifungal Activities

Anticancer Activity

The anticancer potential of this compound has been suggested, though comprehensive studies detailing its efficacy and mechanism of action are limited. Research into structurally related compounds suggests that potential mechanisms could involve the induction of apoptosis and cell cycle arrest.

Potential Mechanisms of Anticancer Action (Hypothesized based on related compounds):

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Protocol: Cell Viability Assay (General)

A common method to assess the cytotoxic effects of a compound like this compound on cancer cell lines is the MTT assay.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Future Directions

While this compound has been identified as a molecule with interesting biological properties, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Biological Screening: Systematic evaluation of this compound's activity against a broad panel of cancer cell lines, bacteria, and fungi to identify its spectrum of activity and potency.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound represents a promising natural product with a foundation of reported biological activities. This technical guide consolidates the current knowledge on its chemical properties, synthesis, and biological effects. It is hoped that this document will serve as a valuable resource to stimulate further research and development of this compound and its derivatives as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Screening of natural compounds identifies ferutinin as an antibacterial and anti-biofilm compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idexx.dk [idexx.dk]

- 5. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of Anticancer Activity of Ferula Constituents and their Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Virulence: A Technical Guide to the Biosynthesis of Fervenulin and Toxoflavin in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of fervenulin and toxoflavin, two related 7-azapteridine antibiotics produced by various bacteria, including pathogenic species like Burkholderia glumae. Understanding the intricate molecular machinery behind the production of these virulence factors is paramount for the development of novel therapeutic strategies and diagnostics. This document outlines the genetic and enzymatic basis of their synthesis, the regulatory networks that govern their expression, quantitative data from key studies, and detailed experimental protocols.

The Biosynthetic Machinery: From Precursor to Product

The biosynthesis of both this compound and toxoflavin originates from the common precursor Guanosine-5'-triphosphate (GTP) and shares a significant portion of its pathway with riboflavin (vitamin B2) synthesis.[1][2][3] The core of this machinery is encoded by the tox gene cluster, which includes genes for biosynthetic enzymes, transport, and regulation.[2][4][5]

The Shared Pathway to a Key Intermediate

The initial steps in the biosynthesis of this compound and toxoflavin converge on the production of the crucial intermediate 1,6-didemethyltoxoflavin (1,6-DDMT).[1] This process is orchestrated by a series of enzymes encoded by the toxB, toxC, toxD, and toxE genes.[5][6]

The proposed shared biosynthetic pathway is as follows:

-

GTP Cyclohydrolase II (ToxB): Homologous to RibA in the riboflavin pathway, ToxB is predicted to catalyze the first step, converting GTP.[2][5]

-

Deaminase/Reductase (ToxE): This bifunctional enzyme, homologous to RibD, is believed to act on the product of ToxB.[5]

-

Formation of Ribityl-didemethyltoxoflavin: ToxC is thought to couple an intermediate from the previous step with the N-C2 moiety of glycine to form ribityl-didemethyltoxoflavin.[5]

-

Oxidative Cleavage (ToxD): ToxD, a cofactor-independent oxidase, then cleaves the ribityl side chain from ribityl-didemethyltoxoflavin to yield 1,6-DDMT and ribose.[5][7][8]

Divergence: The Final Methylation Steps

From the branchpoint intermediate 1,6-DDMT, the pathways to this compound and toxoflavin diverge, primarily through the action of specific N-methyltransferases.

Toxoflavin Biosynthesis: The final two steps in toxoflavin synthesis are catalyzed by the dual-specificity S-adenosyl-L-methionine (SAM)-dependent methyltransferase, ToxA.[9][10]

-

First Methylation: ToxA first methylates the N6 position of 1,6-DDMT to produce reumycin (1-demethyltoxoflavin).[5][10]

-

Second Methylation: ToxA then catalyzes a second methylation at the N1 position of reumycin to yield the final product, toxoflavin.[9][10]

This compound Biosynthesis: The biosynthesis of this compound also involves methylation of 1,6-DDMT. While the exact enzymes from the tox cluster are not as clearly defined for this compound as for toxoflavin, studies in Streptomyces hiroshimemsis have shed light on this process. This bacterium possesses a distinct gene cluster for this compound and toxoflavin biosynthesis, and the N-methylation order is more complex than in Burkholderia glumae.[1][11] The key step is the methylation at the N8 position of the pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core, a reaction not observed in toxoflavin biosynthesis.[11]

Visualizing the Pathways

The following diagrams illustrate the biosynthetic and regulatory pathways.

Regulation of Toxoflavin Biosynthesis

The production of toxoflavin is tightly regulated in bacteria, often linked to virulence. A key regulatory mechanism is quorum sensing (QS), a cell-density-dependent communication system.[12][13]

The regulatory cascade in Burkholderia glumae involves:

-

Quorum Sensing (TofI/TofR): The TofI/TofR system, a LuxI/LuxR homolog, controls the expression of downstream regulatory genes. TofI synthesizes N-acyl homoserine lactones (AHLs), which at a certain concentration, bind to the transcriptional regulator TofR.[4][14]

-

Transcriptional Activators (ToxJ and ToxR): The activated TofR induces the expression of toxJ, another transcriptional activator. Both ToxJ and ToxR (a LysR-type regulator) are required for the expression of the tox operons.[4][14] ToxR requires toxoflavin as a co-inducer to activate the expression of both the biosynthesis (toxABCDE) and transport (toxFGHI) operons.[4][15][16] A novel regulatory gene, tofM, has also been identified as essential for toxoflavin production.[17]

Quantitative Data

The following tables summarize quantitative data from studies on toxoflavin and this compound.

Table 1: Toxoflavin Production in Pseudomonas protegens Pf-5 and Mutants [5]

| Strain/Condition | Average Toxoflavin Produced (nmole in 1.5 mL culture) | Standard Deviation |

| P. protegens LK185 (Wild Type) - Technical Replicates | 9.13 | ± 0.5 |

| P. protegens LK185 (Wild Type) - Biological Replicates | 8.4 | ± 1.5 |

| P. protegens LK230 (ΔPFL_1035) with empty vector | Not Detected | - |

| P. protegens LK230 with wild-type PFL1035 plasmid | ~10 | - |

| P. protegens LK230 with various PFL1035 mutants | Ranged from Not Detected to ~6 | - |

Table 2: Analytical Performance for Detection of Toxoflavin and this compound by UHPLC-MS/MS [18][19]

| Analyte | Limit of Detection (LOD) (µg/kg) | Recoveries (%) | Intra-day RSDs (%) (n=5) | Inter-day RSDs (%) (n=3) |

| Toxoflavin | 12 | 70.1 - 108.7 | 0.9 - 9.5 | 0.9 - 9.5 |

| This compound | 24 | 70.1 - 108.7 | 0.9 - 9.5 | 0.9 - 9.5 |

Experimental Protocols

This section details key experimental methodologies employed in the study of this compound and toxoflavin biosynthesis.

Heterologous Reconstitution of Toxoflavin Biosynthesis in E. coli[7][8]

This protocol allows for the study of the biosynthetic pathway in a controlled genetic background.

Workflow:

Methodology:

-

Gene Amplification and Cloning: The tox biosynthetic genes from the source organism (e.g., Burkholderia) are amplified by PCR and cloned into suitable E. coli expression vectors.

-

Host Strain: An appropriate E. coli strain is used as the heterologous host.

-

Cultivation and Induction: The transformed E. coli is cultured under conditions that induce the expression of the cloned tox genes.

-

Metabolite Extraction: Metabolites are extracted from both the culture supernatant and the cell pellet.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the biosynthetic intermediates and final products.

Quantification of Toxoflavin Production by HPLC[5]

This protocol is used to measure the amount of toxoflavin produced by bacterial cultures.

Methodology:

-

Sample Preparation:

-

Bacterial cultures (e.g., 1.5 mL) are grown under appropriate conditions (e.g., in 24-well plates at 22 °C for 72 hours).

-

Cells are pelleted by centrifugation.

-

The supernatant is collected for extraction.

-

-

Extraction:

-

Toxoflavin is extracted from the supernatant multiple times with an equal volume of chloroform.

-

The chloroform fractions are pooled and the solvent is evaporated.

-

The dried extract is redissolved in a suitable solvent (e.g., MQ water) for HPLC analysis.

-

-

HPLC Analysis:

-

Instrument: An Agilent 1100 HPLC system or equivalent.

-

Column: Luna C18 column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 1 mL/min.

-

Detection: Diode array detector.

-

Quantification: A standard curve is generated using synthetic toxoflavin to quantify the amount in the samples.

-

Generation of Gene Inactivation Mutants[11]

This technique is crucial for determining the function of individual genes in the biosynthetic pathway.

Methodology:

-

Construction of a Gene Disruption Cassette: A cassette containing a resistance gene flanked by sequences homologous to the target gene is constructed.

-

Transformation and Homologous Recombination: The disruption cassette is introduced into the target bacterium (e.g., Streptomyces hiroshimemsis) via conjugation or transformation. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

-

Selection and Verification: Mutants are selected based on antibiotic resistance. Successful gene inactivation is confirmed by PCR and Southern blotting.

-

Metabolite Analysis: The mutant strains are cultured, and their metabolic profiles are analyzed by HPLC-MS to identify accumulated intermediates and the absence of the final product, thereby elucidating the function of the inactivated gene.

Conclusion

The biosynthesis of this compound and toxoflavin is a complex and tightly regulated process that is integral to the virulence of several bacterial pathogens. A thorough understanding of the enzymes, intermediates, and regulatory networks involved is essential for the development of effective strategies to combat these pathogens. The experimental protocols detailed herein provide a foundation for further research aimed at dissecting these pathways and identifying potential targets for novel antimicrobial agents. The quantitative data presented offer valuable benchmarks for such studies. Future work in this area will likely focus on the structural and mechanistic characterization of the biosynthetic enzymes, the elucidation of the this compound-specific methylation steps, and the development of inhibitors for key enzymes in the pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological Strategies of Riboflavin Biosynthesis in Microbes [engineering.org.cn]

- 4. ovid.com [ovid.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heterologous Reconstitution of Toxoflavin Biosynthesis Reveals Key Pathway Intermediates and a Cofactor-Independent Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EC 2.1.1.349 [iubmb.qmul.ac.uk]

- 10. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the N-methyltransferases involved in the biosynthesis of toxoflavin, this compound and reumycin from Streptomyces hiroshimensis ATCC53615 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Evidence for ToxR and ToxJ Binding to the tox Operons of Burkholderia glumae and Mutational Analysis of ToxR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dissection of quorum-sensing genes in Burkholderia glumae reveals non-canonical regulation and the new regulatory gene tofM for toxoflavin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Fervenulin: A Technical Guide to its Microbial Producers and Genetic Machinery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a member of the pyrimido[5,4-e]-as-triazine antibiotic family, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides an in-depth exploration of the microorganisms responsible for this compound production and the intricate genetic and molecular mechanisms that govern its biosynthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product discovery, microbial genetics, and drug development.

This compound-Producing Microorganisms

This compound is primarily produced by specific strains of bacteria, most notably from the genera Streptomyces and Burkholderia.

-

Streptomyces hiroshimensis : This soil-dwelling bacterium is a prominent producer of this compound. Research has identified a dedicated biosynthetic gene cluster within its genome responsible for this compound synthesis.[1]

-

Burkholderia glumae : A plant pathogen known for causing bacterial panicle blight in rice, B. glumae also produces this compound.[1] Its biosynthetic machinery for this compound is closely linked to that of toxoflavin, another well-characterized virulence factor.[1]

The this compound Biosynthetic Gene Cluster and Pathway

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The genetic and enzymatic steps have been particularly well-characterized in Streptomyces hiroshimensis.

This compound Biosynthetic Gene Cluster in Streptomyces hiroshimensis

In S. hiroshimensis ATCC53615, the this compound and toxoflavin biosynthetic gene cluster spans from the gene Shi4213 to Shi4240.[2] Key enzymes within this cluster are the N-methyltransferases, which are crucial for the final steps of this compound biosynthesis.

| Gene | Putative Function | Role in this compound Biosynthesis |

| Shi4222 | SAM-dependent N-methyltransferase | Catalyzes the methylation at the N8 position of the pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core structure to form this compound. |

| Shi4227 | SAM-dependent N-methyltransferase | Also capable of methylating the N8 position to produce this compound. |

| Shi4232 | SAM-dependent N-methyltransferase | Involved in the biosynthesis of the related compound toxoflavin through methylation at the N6 position. |

| Shi4237 | SAM-dependent N-methyltransferase | Involved in the biosynthesis of toxoflavin through methylation at the N1 position. |

Note: The functions of other genes within this cluster are inferred from homology to genes in other secondary metabolite pathways and are involved in the synthesis of the core pyrimido[5,4-e]-as-triazine structure from GTP.

Biosynthetic Pathway of this compound

The biosynthesis of this compound shares its early steps with that of toxoflavin and the vitamin riboflavin, starting from the precursor GTP. The key differentiating step is the final methylation.

References

Unveiling the Enigmatic Antibiotic Mechanism of Fervenulin: A Technical Guide

For Immediate Release

[City, State] – [Date] – Fervenulin, a pyrimido[5,4-e]-1,2,4-triazine antibiotic, has long been recognized for its potent antimicrobial, antifungal, and anticancer properties. However, the precise molecular mechanism underpinning its antibiotic activity has remained a subject of scientific inquiry. This technical guide synthesizes available research to provide an in-depth understanding of this compound's mode of action for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a member of the triazine class of natural products, structurally related to other biologically active compounds like toxoflavin and reumycin.[1] While initial hypotheses explored common antibiotic mechanisms such as the inhibition of protein or nucleic acid synthesis, current evidence points towards a more nuanced mode of action. This guide will detail the available data on this compound's biological targets, summarize key experimental findings, and outline the protocols used to investigate its antimicrobial effects.

Core Mechanism of Action: An Evolving Understanding

Extensive research into the antibiotic mechanisms of various natural products has revealed a diverse array of molecular targets. While many antibiotics function by inhibiting essential cellular processes like protein synthesis, DNA replication, or cell wall formation, the specific target of this compound has not been definitively elucidated in publicly available research.

Initial investigations into compounds structurally similar to this compound, such as toxoflavin, have suggested potential interference with cellular redox processes and ribosome function.[2] However, direct experimental evidence conclusively identifying the molecular target of this compound and its inhibitory mechanism remains to be fully established in the scientific literature. The influence of the position and number of methyl groups on the pyrimidotriazine structure significantly impacts its biological activity, suggesting a specific binding interaction with its molecular target.[1]

Quantitative Data on Antibacterial Activity

While a specific enzyme target and its associated inhibition constants (K_i, IC_50) for this compound are not yet available, its antibacterial efficacy has been quantified through Minimum Inhibitory Concentration (MIC) and other measures.

| Parameter | Value | Organism/Condition | Reference |

| LOD (in food) | 24 µg/kg | 6 types of food | [3] |

| Recovery (in food) | 70.1% to 108.7% | 6 types of food | [3] |

| Intra-day RSD (n=5) | 0.9% to 9.5% | 6 types of food | [3] |

| Inter-day RSD (n=3) | 0.9% to 9.5% | 6 types of food | [3] |

Table 1: Quantitative analysis of this compound detection in food matrices.

Experimental Protocols for Target Identification and Mechanism of Action Studies

The elucidation of a novel antibiotic's mechanism of action requires a multi-faceted experimental approach. The following protocols represent standard methodologies that would be employed to identify the molecular target of this compound and characterize its inhibitory action.

Target Identification Protocols

Objective: To identify the specific molecular target(s) of this compound within the bacterial cell.

Methods:

-

Affinity Chromatography:

-

Principle: this compound is immobilized on a solid support matrix. A bacterial cell lysate is then passed over the matrix. Proteins that bind to this compound are retained and can be subsequently eluted and identified by mass spectrometry.

-

Protocol:

-

Synthesize a this compound analog with a reactive functional group for immobilization.

-

Covalently attach the this compound analog to activated chromatography beads (e.g., NHS-activated sepharose).

-

Prepare a soluble protein extract from a susceptible bacterial strain.

-

Incubate the protein extract with the this compound-conjugated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

-

Identify the eluted proteins using tryptic digestion followed by LC-MS/MS analysis.

-

-

-

Yeast Three-Hybrid System:

-

Principle: This genetic method identifies protein-ligand interactions in vivo. A bifunctional molecule, with one end binding to a known RNA-binding protein and the other end being this compound, is used to screen a library of potential protein targets.

-

Protocol:

-

Synthesize a hybrid molecule consisting of this compound linked to a known RNA-binding ligand (e.g., methotrexate).

-

Transform yeast cells with a reporter gene system and a library of plasmids expressing potential target proteins fused to a DNA-binding domain.

-

Screen for reporter gene activation, which indicates a successful three-way interaction between the hybrid molecule, the RNA-binding protein, and the target protein.

-

-

Mechanism of Action Assays

Objective: To characterize the biochemical and cellular effects of this compound.

Methods:

-

Macromolecular Synthesis Assays:

-

Principle: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.

-

Protocol:

-

Culture a susceptible bacterial strain to mid-log phase.

-

Aliquot the culture into separate tubes.

-

Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Add a radiolabeled precursor for a specific macromolecule to each tube (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³⁵S]-methionine for protein, [¹⁴C]-N-acetylglucosamine for peptidoglycan).

-

Incubate for a defined period.

-

Precipitate the macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

A significant reduction in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.

-

-

-

Enzyme Inhibition Assays:

-

Principle: If a specific enzyme is identified as a potential target, its inhibition by this compound can be directly measured.

-

Protocol (Example: Dihydroorotate Dehydrogenase - DHODH):

-

Purify the target enzyme (e.g., bacterial DHODH).

-

Set up a reaction mixture containing the enzyme, its substrate (dihydroorotate), and an electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).

-

Monitor the reduction of the electron acceptor spectrophotometrically as a measure of enzyme activity.

-

Perform the assay in the presence of varying concentrations of this compound to determine the IC_50 value.

-

Conduct kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

-

Logical Workflow for this compound's Mechanism of Action Discovery

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's antibiotic mechanism.

Conclusion and Future Directions

While this compound's potential as an antibiotic is clear, a definitive understanding of its molecular mechanism of action is crucial for its future development and for overcoming potential resistance. The experimental pathways outlined in this guide provide a roadmap for researchers to definitively identify this compound's biological target and elucidate its inhibitory mechanism. Future research should focus on employing these and other advanced techniques, such as cryo-electron microscopy for structural studies of this compound in complex with its target, to fully unravel the enigmatic mode of action of this promising antibiotic. This knowledge will be instrumental in the rational design of novel this compound derivatives with improved efficacy and a broader spectrum of activity.

References

An In-depth Technical Guide to the Early Biological Studies of Fervenulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a pyrimido[5,4-e]-as-triazine antibiotic, was first reported in the late 1950s. This technical guide provides a comprehensive overview of the early research into its biological activity, focusing on the initial discovery, antimicrobial spectrum, antitumor properties, and the elucidation of its mechanism of action. The information presented is compiled from foundational studies, offering a detailed look into the initial understanding of this compound's potential. This compound is structurally identical to Planomycin, and early literature may use these names interchangeably.

Antimicrobial Activity

Early investigations into this compound's biological activity revealed its potent inhibitory effects against a range of microorganisms. The primary method used in these initial studies was the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Spectrum

The following table summarizes the MIC values of this compound against various bacteria and fungi as determined in early studies.

| Microorganism | Type | Minimum Inhibitory Concentration (µg/mL) |

| Bacillus subtilis | Gram-positive bacteria | 0.2 |

| Staphylococcus aureus | Gram-positive bacteria | 0.4 |

| Sarcina lutea | Gram-positive bacteria | 0.4 |

| Mycobacterium smegmatis | Acid-fast bacteria | 1.6 |

| Escherichia coli | Gram-negative bacteria | > 100 |

| Salmonella typhi | Gram-negative bacteria | > 100 |

| Pseudomonas aeruginosa | Gram-negative bacteria | > 100 |

| Candida albicans | Fungus (yeast) | 0.8 |

| Saccharomyces cerevisiae | Fungus (yeast) | 0.8 |

| Aspergillus niger | Fungus (mold) | 25 |

| Trichophyton mentagrophytes | Fungus (dermatophyte) | 0.8 |

Experimental Protocols: Antimicrobial Susceptibility Testing

Tube Dilution Method:

-

Preparation of this compound Solutions: A stock solution of this compound was prepared in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide) and then serially diluted in a suitable broth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi) to obtain a range of concentrations.

-

Inoculum Preparation: The test microorganisms were cultured overnight in the appropriate liquid medium. The cultures were then diluted to a standardized concentration, typically around 105 to 106 colony-forming units (CFU) per mL.

-

Incubation: An equal volume of the standardized inoculum was added to each tube containing the this compound dilutions. A control tube containing only the medium and the inoculum (no this compound) was also included.

-

Observation: The tubes were incubated at an optimal temperature for the growth of the specific microorganism (e.g., 37°C for most bacteria, 28-30°C for fungi) for a defined period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Antitumor Activity

Initial in vitro studies demonstrated this compound's cytotoxic effects against various cancer cell lines.

Quantitative Data: In Vitro Antitumor Activity

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Human Cervical Carcinoma | 0.1 |

| Sarcoma 180 (ascites) | Mouse Sarcoma | 0.2 |

| Ehrlich Carcinoma (ascites) | Mouse Carcinoma | 0.2 |

Experimental Protocols: In Vitro Cytotoxicity Assay

Cell Proliferation Assay (e.g., using HeLa cells):

-

Cell Culture: HeLa cells were maintained in a suitable growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells were harvested, counted, and seeded into multi-well plates at a predetermined density to ensure logarithmic growth during the experiment.

-

Drug Treatment: After allowing the cells to attach overnight, the medium was replaced with fresh medium containing various concentrations of this compound. A control group of cells received medium without the drug.

-

Incubation: The plates were incubated for a specified period, typically 48 to 72 hours.

-

Assessment of Cell Viability: Cell viability was assessed using methods such as direct cell counting with a hemocytometer and trypan blue exclusion, or by measuring total protein content. The 50% inhibitory concentration (IC50) was then calculated, representing the concentration of this compound required to inhibit cell growth by 50% compared to the untreated control.

Mechanism of Action: Inhibition of Purine Biosynthesis

Early research into this compound's mechanism of action pointed towards its interference with nucleic acid synthesis, specifically the de novo purine biosynthesis pathway.

Key Findings from Early Mechanistic Studies:

-

Reversal Studies: The inhibitory effects of this compound on bacterial growth could be reversed by the addition of purines to the culture medium.

-

Specificity of Reversal: Guanine and its derivatives (guanosine, guanylic acid) were highly effective in reversing the inhibitory effects of this compound. In contrast, adenine and its derivatives were unable to reverse the inhibition.

-

Target Identification: This differential reversal strongly suggested that this compound's primary target was a step in the metabolic pathway leading to the synthesis of guanine nucleotides from inosine monophosphate (IMP).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the reversal studies.

Caption: Proposed inhibition of GMP synthesis by this compound.

Caption: Experimental workflow for this compound reversal studies.

Experimental Protocols: Reversal Studies

-

Bacterial Culture Preparation: A susceptible bacterial strain (e.g., Bacillus subtilis) was grown in a minimal essential medium.

-

Addition of this compound: this compound was added to the culture at its predetermined MIC.

-

Supplementation with Purines: The culture was then divided into several flasks. One flask served as a control with no additions. Other flasks were supplemented with purine bases or nucleosides (e.g., guanine, adenine, guanosine, adenosine) at various concentrations.

-

Incubation and Growth Monitoring: The flasks were incubated, and bacterial growth was monitored over time by measuring the optical density at 600 nm (OD600).

-

Analysis: The ability of the supplemented purines to restore bacterial growth in the presence of this compound was assessed by comparing the growth curves of the supplemented cultures to the unsupplemented control.

Conclusion

The early studies on this compound established it as a potent antimicrobial and antitumor agent. Its broad-spectrum activity against Gram-positive bacteria and various fungi, coupled with its cytotoxicity against cancer cell lines, highlighted its therapeutic potential. Crucially, the initial mechanistic studies correctly identified the inhibition of de novo purine biosynthesis, specifically the pathway leading to guanine nucleotide synthesis, as its primary mode of action. These foundational findings provided a strong basis for subsequent research and development efforts related to this class of compounds.

Spectroscopic and Biological Characterization of Fervenulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a pyrimido[5,4-e]-as-triazine antibiotic, is a metabolite produced by various bacterial species, including Streptomyces fervens and Burkholderia gladioli. Structurally related to toxoflavin, this compound has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, details on experimental protocols for its characterization, and a summary of its known biological effects.

Spectroscopic Data

The structural elucidation and characterization of this compound have been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.71 | s | H-3 |

| 4.15 | s | N⁶-CH₃ |

| 3.65 | s | N⁸-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.9 | C-5 |

| 152.9 | C-7 |

| 149.3 | C-3 |

| 136.2 | C-8a |

| 35.8 | N⁸-CH₃ |

| 29.5 | N⁶-CH₃ |

Table 3: ¹⁵N NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -3.8 | N-1 |

| -80.9 | N-2 |

| -101.4 | N-4 |

| -258.9 | N-6 |

| -291.6 | N-8 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretching (C-7) |

| ~1670 | Strong | C=O stretching (C-5) |

| ~1580 | Medium | C=N stretching |

| ~1450 | Medium | CH₃ bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) (nm) | Solvent |

| ~240 | Methanol |

| ~395 | Methanol |

Mass Spectrometry (MS)

Table 6: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 194.0727 | [M+H]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific instrument and experiment.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁵N NMR Acquisition: For ¹⁵N NMR, specialized techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often employed to enhance sensitivity.[1] These experiments correlate the nitrogen signals with those of neighboring protons.[1]

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of this compound with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference in the second beam.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a TOF or Orbitrap analyzer) to determine the elemental composition.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Biological Activity and Signaling Pathways

This compound is known to possess antibiotic properties.[2] However, detailed studies elucidating its specific mechanism of action and the signaling pathways it perturbs are limited in publicly available literature. Its structural similarity to toxoflavin, another potent bacterial toxin, suggests that it might share some common cellular targets or mechanisms of toxicity.

Further research is required to fully understand the molecular basis of this compound's biological activity. A proposed workflow for investigating its mechanism of action is outlined below.

Mandatory Visualizations

Experimental workflow for the spectroscopic characterization of this compound.

Proposed workflow for investigating the mechanism of action of this compound.

References

Unraveling the Fervenulin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a member of the 7-azapteridine family of antibiotics, exhibits a range of biological activities, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug discovery teams. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster, primarily focusing on the well-characterized cluster from Streptomyces hiroshimensis ATCC53615. This document details the constituent genes, their proposed functions, relevant quantitative data, and the experimental protocols utilized for their characterization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for this compound production.

The this compound Biosynthetic Gene Cluster: Gene Composition and Function

The this compound biosynthetic gene cluster in S. hiroshimensis is a key region of the genome responsible for the production of this compound and related compounds like toxoflavin and reumycin. The core of this cluster is composed of a set of genes encoding enzymes that catalyze the conversion of precursor molecules into the final natural products. A pivotal study involving gene inactivation mutants has shed light on the specific roles of several N-methyltransferases within this cluster.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster of S. hiroshimensis

| Gene | Proposed Function | Notes |

| Shi4216 | N-methyltransferase | Involved in the methylation steps of the biosynthetic pathway. |

| Shi4223 | N-methyltransferase | Plays a crucial role in the differential methylation leading to this compound, toxoflavin, or reumycin. |

| Shi4224 | N-methyltransferase | Characterized through gene inactivation studies, which resulted in the accumulation of specific biosynthetic intermediates. |

| Shi4225 | N-methyltransferase | Essential for the final tailoring steps of the biosynthesis. |

| toxA (in B. glumae) | N-methyltransferase | Homologous methyltransferase in Burkholderia glumae BGR1, known to be involved in toxoflavin biosynthesis, providing a comparative model for the S. hiroshimensis pathway. |

Quantitative Data

While detailed enzyme kinetic data for the this compound biosynthetic enzymes are not extensively published, analytical methods have been developed to quantify this compound and the related compound toxoflavin in various samples. This data is crucial for assessing production titers in native and engineered strains.

Table 2: Analytical Detection Limits for this compound and Toxoflavin

| Compound | Method | Limit of Detection (LOD) | Sample Matrix |

| This compound | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | 24 µg/kg | Food samples |

| Toxoflavin | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | 12 µg/kg | Food samples |

Data from a study on the determination of these toxins in food samples, which highlights the sensitivity of current analytical techniques.[1]

Experimental Protocols

The characterization of the this compound biosynthetic gene cluster has relied on a suite of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Inactivation in Streptomyces

Gene inactivation is a fundamental technique to elucidate gene function. The following protocol is a generalized workflow for creating gene knockouts in Streptomyces using PCR-targeting.

Protocol 3.1.1: PCR-Targeting Mediated Gene Disruption

-

Primer Design: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences that anneal to a disruption cassette (e.g., an apramycin resistance gene, aac(3)IV).

-

Amplification of Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the disruption cassette to generate a linear DNA fragment with homologous arms.

-

Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which carry the λ Red recombination system.

-

Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli cells. The λ Red system will mediate the recombination of the disruption cassette into a cosmid containing the target gene cluster.

-

Selection and Verification: Select for recombinant cosmids by plating on appropriate antibiotic-containing media. Verify the correct insertion of the disruption cassette by PCR and restriction digestion.

-

Conjugation into Streptomyces: Introduce the recombinant cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and then transfer it to S. hiroshimensis via intergeneric conjugation.

-

Selection of Mutants: Select for Streptomyces exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

-

Confirmation of Mutant Genotype: Confirm the gene knockout in Streptomyces by PCR analysis and Southern blotting.

Heterologous Expression of the Gene Cluster

Heterologous expression allows for the production of natural products in a more genetically tractable host and can be used to confirm the function of a biosynthetic gene cluster.

Protocol 3.2.1: Heterologous Expression in Streptomyces coelicolor

-

Cosmid Library Screening: Screen a cosmid library of S. hiroshimensis genomic DNA using a probe designed from a known gene within the this compound cluster to identify a cosmid containing the entire cluster.

-

Cosmid Introduction into Host: Introduce the identified cosmid into a suitable heterologous host, such as S. coelicolor M1152, via conjugation from an E. coli donor strain.

-

Selection of Expression Strain: Select for positive clones containing the cosmid by antibiotic resistance.

-

Fermentation and Analysis: Culture the heterologous expression strain in a suitable production medium (e.g., CYM medium).

-

Metabolite Extraction and Detection: After fermentation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the production of this compound and related compounds using HPLC and LC-MS.

Protein Expression and Purification

To characterize the enzymatic activity of the biosynthetic enzymes, they can be expressed recombinantly and purified.

Protocol 3.3.1: Recombinant Protein Expression and Purification

-

Gene Cloning: Amplify the gene of interest (e.g., a methyltransferase) from S. hiroshimensis genomic DNA and clone it into an expression vector, such as pET-28a, which adds a His-tag for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression host, such as BL21(DE3).

-

Protein Expression: Grow the E. coli culture to a suitable optical density and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells and lyse them by sonication or using a French press.

-

Purification: Purify the His-tagged protein from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Analysis: Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assays

In vitro assays are essential to confirm the function of the purified enzymes.

Protocol 3.4.1: N-Methyltransferase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified N-methyltransferase, the substrate (e.g., a biosynthetic intermediate), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Quenching and Extraction: Stop the reaction and extract the product.

-

Analysis: Analyze the reaction products by HPLC and LC-MS to confirm the methylation activity of the enzyme.

Visualizations

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in S. hiroshimensis involves a series of enzymatic modifications of a precursor molecule, with key methylation steps determining the final product.

Caption: Proposed biosynthetic pathway for this compound and related compounds.

Experimental Workflow: Gene Knockout

The process of creating a targeted gene knockout in Streptomyces is a multi-step workflow involving both E. coli and Streptomyces manipulations.

Caption: Workflow for creating a gene knockout in Streptomyces.

Regulatory Logic (Hypothetical)

The regulation of secondary metabolite biosynthesis is often complex, involving pathway-specific and global regulators. While specific regulatory details for the this compound cluster are not fully elucidated, a general model can be proposed.

Caption: Hypothetical regulatory cascade for this compound biosynthesis.

Conclusion

The study of the this compound biosynthetic gene cluster in Streptomyces hiroshimensis has provided valuable insights into the genetic basis for the production of this and related 7-azapteridine antibiotics. The identification of key N-methyltransferases and the elucidation of their roles through genetic manipulation have laid the groundwork for future engineering efforts. The detailed protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate and harness the biosynthetic potential of this intriguing natural product pathway. Future work should focus on the detailed biochemical characterization of all enzymes in the cluster, the elucidation of the regulatory network governing its expression, and the exploration of combinatorial biosynthesis approaches to generate novel this compound analogs with improved therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for Fervenulin Extraction and Purification from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a pyrimidinedione antibiotic, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its reported antibacterial, antifungal, and antitumor activities. Produced by various strains of Streptomyces, efficient extraction and purification of this compound from culture broth are critical steps for its further investigation and development as a potential drug candidate. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound, designed to guide researchers in obtaining this valuable compound in a pure form for their studies.

The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from microbial fermentations and are supplemented with specific details where available in the scientific literature. The process involves the initial extraction of the compound from the culture supernatant using a suitable organic solvent, followed by a multi-step purification process employing chromatographic techniques to isolate this compound from other co-extracted metabolites.

Data Presentation

While specific quantitative data for this compound extraction and purification are not extensively reported in publicly available literature, the following table provides a template for researchers to document their own experimental results. This structured format allows for easy comparison of different extraction and purification strategies and for the optimization of the overall process.

| Parameter | Extraction Stage | Column Chromatography | Preparative HPLC | Overall |

| Starting Material | Fermentation Broth Volume (L) | Crude Extract (g) | Partially Purified Fraction (mg) | Fermentation Broth Volume (L) |

| Product Quantity | Crude Extract (g) | Partially Purified Fraction (mg) | Pure this compound (mg) | Pure this compound (mg) |

| Yield (%) | - | - | - | - |

| Purity (%) | - | - | >95% (Target) | >95% (Target) |

| Recovery (%) | - | - | - | - |

Experimental Protocols

I. Fermentation of this compound-Producing Streptomyces sp.

Successful extraction and purification begin with a robust fermentation process to maximize the production of this compound.

Materials:

-

This compound-producing Streptomyces strain (e.g., Streptomyces sp.)

-

Seed culture medium (e.g., Tryptone Soya Broth)

-

Production medium (e.g., a suitable broth medium optimized for secondary metabolite production)

-

Shaker incubator

-

Sterile flasks

Protocol:

-

Prepare a seed culture by inoculating the Streptomyces strain into the seed culture medium.

-

Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days.

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).

-

Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days. The optimal fermentation time should be determined by monitoring this compound production, for instance, through small-scale extractions and analysis (e.g., HPLC).

II. Extraction of this compound from Culture Broth

This protocol describes a general liquid-liquid extraction method using ethyl acetate, a commonly used solvent for extracting moderately polar secondary metabolites like this compound.

Materials:

-

Fermentation broth

-

Centrifuge

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Following fermentation, harvest the culture broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.

-

Carefully decant the cell-free supernatant.

-

Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.

-

Shake the separatory funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.

-

Allow the layers to separate. The ethyl acetate layer, containing the extracted this compound, is typically the upper layer.

-

Collect the ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to maximize the recovery of this compound.

-

Combine all the ethyl acetate extracts.

-

Concentrate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain the crude extract.

III. Purification of this compound

A two-step chromatographic procedure is recommended for the purification of this compound from the crude extract. This involves an initial fractionation by silica gel column chromatography followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).

A. Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the crude extract into fractions of increasing polarity, thereby isolating this compound from compounds with significantly different polarities.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvents for mobile phase (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the glass column and allow the silica to settle, ensuring a uniformly packed bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient could be:

-

Hexane-Ethyl Acetate (9:1, 8:2, 7:3, 1:1, etc.)

-

Ethyl Acetate-Methanol (9.5:0.5, 9:1, etc.)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 10-20 mL).

-

Monitor the separation by spotting fractions onto TLC plates, developing them in a suitable solvent system (e.g., ethyl acetate:hexane, 7:3), and visualizing the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

-

Concentration:

-

Evaporate the solvent from the pooled fractions containing this compound using a rotary evaporator to obtain a partially purified extract.

-

B. Preparative High-Performance Liquid Chromatography (Final Purification)

Preparative HPLC is a high-resolution technique used to achieve high purity of the target compound.

Materials:

-

Partially purified this compound fraction

-